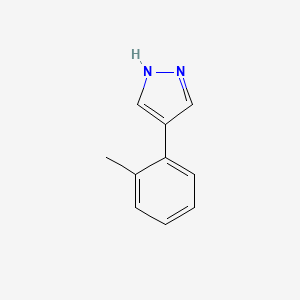

4-(2-methylphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-4-2-3-5-10(8)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJMBOUHXORDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872366-13-7 | |

| Record name | 4-(2-methylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Scaffold in Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in the realm of heterocyclic compounds. nih.govjpionline.org Its structural versatility and the ability to be readily functionalized at various positions make it a valuable building block in the synthesis of a wide range of organic molecules. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnih.gov This wide-ranging bioactivity has established the pyrazole motif as a crucial pharmacophore in drug discovery and development. asianjpr.com

The significance of the pyrazole scaffold extends beyond medicinal chemistry into agrochemicals, where its derivatives have found use as herbicides and fungicides. smolecule.com Furthermore, in materials science, pyrazole-based compounds are investigated for their applications in creating functional materials with specific electronic and optical properties. The continued exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. asianjpr.com

Overview of 4 2 Methylphenyl 1h Pyrazole As a Research Target

While the broader pyrazole (B372694) family is extensively studied, 4-(2-methylphenyl)-1H-pyrazole, also known as 4-(o-tolyl)-1H-pyrazole, represents a more specific and nuanced area of investigation. The introduction of the 2-methylphenyl group at the 4-position of the pyrazole ring introduces particular steric and electronic features that can influence its chemical reactivity and biological interactions.

Research into derivatives of this compound highlights its role as a foundational structure for developing more complex molecules. For instance, the synthesis of 1-(methylsulfonylmethyl)-4-o-tolyl-1H-pyrazole has been achieved through a Suzuki cross-coupling reaction, demonstrating a viable pathway to functionalize this core structure. derpharmachemica.com Similarly, derivatives such as 3-{2-[methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde have been synthesized and characterized, indicating the utility of the this compound moiety in constructing larger, potentially bioactive compounds. arabjchem.org

The exploration of related compounds, such as 3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine, has pointed towards potential anticancer properties, with studies showing effectiveness against various cancer cell lines. While this activity is noted in a derivative, it underscores the potential of the 4-(2-methylphenyl)pyrazole scaffold as a basis for designing new therapeutic agents. The lipophilicity and potential for specific molecular interactions conferred by the 2-methylphenyl group make this class of compounds an interesting target for further investigation in drug discovery. cymitquimica.com

Scope and Research Trajectory in Pyrazole Based Compound Studies

Established Synthetic Pathways for 1H-Pyrazole Ring Systems

The construction of the 1H-pyrazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methodologies often involve the formation of the pyrazole ring from acyclic precursors through condensation or cycloaddition reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic reagent, most commonly hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. nih.govmdpi.com This approach offers a direct and versatile route to a wide array of substituted pyrazoles.

Key 1,3-dielectrophilic partners include:

1,3-Diketones/Aldehydes: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for pyrazole synthesis, first reported by Knorr. nih.govmdpi.com The reaction can proceed to give a mixture of regioisomers when unsymmetrical diketones are used. nih.govthieme-connect.com However, the regioselectivity can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. organic-chemistry.orgorganic-chemistry.org For instance, using aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. thieme-connect.comorganic-chemistry.org

α,β-Unsaturated Carbonyl Compounds: These compounds react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govthieme-connect.com This method is particularly suitable for diversity-oriented synthesis. thieme-connect.com

Acetylenic Ketones: The condensation of acetylenic ketones with hydrazine derivatives has been a known route to pyrazoles for over a century. nih.gov

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective method for constructing the pyrazole ring. chim.it This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Nitrile Imines: Nitrile imines are common 1,3-dipoles used in pyrazole synthesis. niscpr.res.inbas.bg They are typically generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones. niscpr.res.inbas.bg The subsequent cycloaddition with alkynes or alkenes bearing a leaving group leads directly to pyrazoles. chim.it The reaction with simple alkenes yields pyrazolines, which require a subsequent oxidation step to form the aromatic pyrazole ring. chim.it The regiochemistry of the cycloaddition can be influenced by the use of catalysts, such as scandium triflate, which can lead to a reversal of the typical regioselectivity. thieme-connect.com

Microwave, Ultrasound, and Mechanochemical Assisted Synthesis

In recent years, green chemistry principles have driven the adoption of alternative energy sources to promote chemical reactions. Microwave irradiation, ultrasound, and mechanochemistry have all been successfully applied to the synthesis of pyrazoles, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. rsc.orgdergipark.org.tr

Microwave-Assisted Synthesis: Microwave heating has been shown to significantly accelerate the synthesis of pyrazole derivatives. nih.govacs.orgscielo.br It allows for rapid and efficient heating of the reaction mixture, leading to reduced reaction times from hours to minutes and often improved product yields. dergipark.org.tracs.orgbenthamdirect.com This technique has been employed in the condensation of chalcones with hydrazine hydrate (B1144303) and the ring-opening reactions of epoxides with pyrazoles. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication is another effective method for promoting pyrazole synthesis. nih.govbgu.ac.ilasianpubs.org Ultrasound irradiation can enhance reaction rates and yields, particularly in heterogeneous systems, by improving mass transfer and creating localized high-temperature and high-pressure zones. nih.gov It has been successfully used in the regioselective synthesis of trifluoromethyl-containing pyrazoles and 1,5-disubstituted pyrazoles. nih.govbgu.ac.il

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions. thieme-connect.comresearchgate.netmdpi.comrsc.org It is an environmentally friendly method that can lead to the formation of pyrazoles from the reaction of chalcones with hydrazines or from a three-component reaction of 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate. thieme-connect.comresearchgate.net

Table 1: Comparison of Assisted Synthesis Methods for Pyrazoles

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Microwave | Rapid reaction times, high efficiency, improved yields. dergipark.org.tracs.orgbenthamdirect.com | Requires specialized equipment. |

| Ultrasound | Shorter reaction times, improved yields, beneficial for milder conditions. rsc.orgnih.gov | May require specific reaction setups. |

| Mechanochemical | Solvent-free, sustainable, can provide access to different products. researchgate.netmdpi.comrsc.org | Less frequently employed, may require specific milling equipment. rsc.org |

Regioselective Synthesis Strategies

The control of regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials. Several strategies have been developed to address this challenge.

Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity of cyclocondensation reactions. Aprotic, polar solvents like DMAc, DMF, and NMP have been shown to favor the formation of a single regioisomer in the reaction of arylhydrazines with 1,3-diketones. thieme-connect.comorganic-chemistry.org

Catalysis: Lewis acids, such as scandium triflate, can be used to control the regiochemistry of 1,3-dipolar cycloadditions of nitrile imines with functionalized acetylenes. thieme-connect.com Similarly, copper(II) triflate has been used as a catalyst in the ultrasound-assisted regioselective synthesis of pyrazoles. nih.gov

Substituent Effects: The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound can influence the regiochemical outcome of the reaction. sci-hub.st

Directed C-H Activation: Transition-metal-catalyzed C-H activation provides a modern approach to the regioselective functionalization of pre-formed pyrazole rings, allowing for the introduction of substituents at specific positions. acs.orgfigshare.com

Functionalization and Derivatization Strategies for this compound

Once the this compound core has been synthesized, further diversification can be achieved through various functionalization reactions on the pyrazole ring.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring exhibits distinct reactivity at its different positions, which can be exploited for selective functionalization.

Electrophilic Substitution: The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. pharmaguideline.comrrbdavc.orgchemicalbook.com This allows for the introduction of various electrophiles at this position. For example, direct iodination of the C4 position can be achieved using potassium iodate (B108269) (KIO3) as the iodinating agent. nih.gov

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be readily functionalized. pharmaguideline.com N-substitution reactions of 3-substituted pyrazoles can be achieved with high regioselectivity under basic conditions, for example, using potassium carbonate in DMSO. sci-hub.st

Cross-Coupling Reactions: 4-Halo-substituted pyrazoles are valuable intermediates for cross-coupling reactions, enabling the synthesis of a wide range of tetrasubstituted pyrazoles. rsc.org

Table 2: Summary of Functionalization Reactions

| Reaction Type | Position(s) | Reagents/Conditions |

|---|---|---|

| Electrophilic Substitution | C4 pharmaguideline.comrrbdavc.orgchemicalbook.com | Halogenating agents (e.g., KIO3) nih.gov |

| N-Alkylation/Arylation | N1 sci-hub.st | Alkyl/aryl halides with a base (e.g., K2CO3 in DMSO) sci-hub.st |

| Cross-Coupling | C4 (from 4-halo pyrazoles) rsc.org | Various coupling partners with a suitable catalyst rsc.org |

Modification of the 2-methylphenyl Moiety

The 2-methylphenyl group attached to the C4 position of the pyrazole ring offers several sites for chemical modification, allowing for the synthesis of a library of derivatives with potentially altered biological activities or material properties. Key transformations can be envisioned at the methyl group and on the aromatic ring itself.

For instance, the methyl group can undergo oxidation to afford the corresponding carboxylic acid or alcohol. Such transformations would introduce new functional groups that can be further elaborated. While specific literature on the direct oxidation of the methyl group in this compound is not abundant, general methods for the oxidation of benzylic methyl groups using oxidizing agents like potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate (B79036) could be applicable.

Electrophilic substitution reactions on the phenyl ring of 4-aryl-1H-pyrazoles are known to occur, with the directing effects of the pyrazole ring and the methyl group influencing the position of substitution. researchgate.net The pyrazole ring generally acts as a deactivating group, but substitution can still be achieved under appropriate conditions. Nitration, halogenation, and sulfonation are plausible reactions that could introduce substituents onto the 2-methylphenyl ring, further diversifying the chemical space around the core pyrazole structure. The presence of the methyl group, an ortho, para-director, would likely influence the regioselectivity of these substitutions. A study on 3-methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine suggests that both oxidation and substitution reactions are viable on this type of scaffold.

Reaction Mechanisms and Pathways in Pyrazole Formation and Transformation

Understanding the reaction mechanisms involved in the synthesis and transformation of pyrazoles is crucial for controlling regioselectivity and developing new synthetic routes.

Mechanistic Studies of Cyclization Reactions

The formation of the pyrazole ring typically proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The Knorr pyrazole synthesis is a classic example of this transformation. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

For the synthesis of 4-substituted pyrazoles, such as 4-aryl-pyrazoles, the reaction of isoflavones with hydrazine has been studied. The proposed mechanism involves the initial nucleophilic attack of hydrazine at the C2 position of the isoflavone, leading to the opening of the pyrone ring. Subsequent intramolecular cyclization and elimination of water and a phenoxide group afford the 4-aryl-pyrazole. publish.csiro.au

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways. For instance, the mechanism of the one-pot, three-component synthesis of 4-aryl-pyrazolo[4,3-e]pyridines has been investigated, revealing a multi-step process involving several intermediates and transition states. tandfonline.comfigshare.com These studies help in understanding the energetics of different reaction pathways and in predicting the most likely mechanism.

Investigation of Tautomerism and Isomerism in Pyrazole Systems

Tautomerism is an inherent feature of 1H-pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This annular tautomerism can significantly influence the chemical reactivity and biological activity of pyrazole derivatives.

In the case of this compound, two tautomeric forms are possible: this compound and 4-(2-methylphenyl)-2H-pyrazole. The equilibrium between these tautomers is influenced by the nature of the substituents on the pyrazole ring and the surrounding medium (solvent, solid state).

Studies on related 4-aryl-pyrazoles have shed light on the factors governing this tautomeric equilibrium. For example, in 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles, the presence of intramolecular hydrogen bonds between the hydroxyl group and the pyrazole nitrogen atoms allows for the observation of both annular tautomers in solution by NMR spectroscopy. publish.csiro.au Theoretical calculations on these systems have been used to determine the relative stabilities of the different tautomers and conformers. publish.csiro.auresearchgate.net

In 4-bromo-substituted 1H-pyrazoles, it has been shown that the tautomer with the bromine atom at the 3-position is generally more stable than the one with the bromine at the 5-position, both in the solid state and in solution. researchgate.netcsic.es This preference is attributed to electronic and steric factors.

The presence of the 2-methylphenyl group at the 4-position of the pyrazole ring in the target compound is expected to influence the tautomeric equilibrium. The steric bulk of the ortho-methyl group might play a role in favoring one tautomer over the other. Furthermore, the electronic properties of the tolyl group will also impact the relative basicity of the two pyrazole nitrogen atoms, thereby affecting the position of the tautomeric equilibrium. Detailed NMR studies and computational analysis would be required to definitively determine the predominant tautomeric form of this compound in different environments.

Isomerism can also arise from the restricted rotation around the C4-aryl bond, especially if the ortho positions of the phenyl ring are substituted. However, for this compound, significant rotational isomerism at room temperature is less likely due to the relatively small size of the methyl group.

Table 2: Investigated Tautomerism in Substituted Pyrazoles

| Pyrazole System | Method of Investigation | Key Findings | Reference |

| 4-Aryl-3(5)-(2-hydroxyphenyl)pyrazoles | NMR Spectroscopy, Theoretical Calculations | Both annular tautomers observed in solution due to intramolecular hydrogen bonding. | publish.csiro.au |

| 4-Bromo-1H-pyrazoles | NMR Spectroscopy, X-ray Crystallography, DFT Calculations | The 3-bromo tautomer is the major form in both solid state and solution. | researchgate.netcsic.es |

| 3(5)-Substituted pyrazoles | X-ray, NMR, FT-IR, Theoretical Calculations | Tautomeric preference depends on the electronic nature of the substituent at the 3(5)-position. | researchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation

In pyrazole-containing compounds, the N-H stretching vibration is a key diagnostic band. For 1H-pyrazoles, this stretching mode typically appears in the region of 3100–3180 cm⁻¹. mdpi.com The precise frequency can be influenced by the electronic nature of substituents on the pyrazole ring and by intermolecular interactions, such as hydrogen bonding. mdpi.comderpharmachemica.com For instance, in some 4-aryl-1H-pyrazoles, the formation of hydrogen bonds is indicated by the presence of N-H stretching bands around 3235 cm⁻¹. researchgate.net The stretching vibrations of the C-H bonds in the aromatic rings are also readily identifiable.

Other characteristic vibrations for pyrazole derivatives include the C=N and C=C stretching modes within the pyrazole ring and the attached aryl groups. These typically appear in the 1400-1600 cm⁻¹ region. rsc.org For example, in a series of substituted pyrazoles, bands observed around 1595 cm⁻¹ and 1514 cm⁻¹ were assigned to these stretching vibrations. rsc.org The in-plane and out-of-plane bending vibrations of C-H and N-H bonds occur at lower frequencies and provide further structural information. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes with greater accuracy and to correlate the experimental spectra with the calculated molecular structure. derpharmachemica.com

Table 1: Selected FT-IR Vibrational Frequencies for Pyrazole Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3293 | mdpi.comresearchgate.net |

| C-H Stretch (Aromatic) | 3049 - 3054 | rsc.org |

| C=N / C=C Stretch | 1400 - 1600 | rsc.org |

| N-H Bending | ~1150 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 4-aryl-1H-pyrazoles, the proton on the pyrazole ring (H5) typically appears as a singlet. rsc.org The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange processes. researchgate.net The protons of the 2-methylphenyl group will exhibit characteristic signals in the aromatic region, with their multiplicity and coupling constants determined by their relationship to neighboring protons. The methyl group itself will appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring resonate at distinct chemical shifts, which are influenced by the substituents. For example, in N1-substituted pyrazoles, the chemical shifts of the pyrazole carbons can be affected by steric interactions with the substituent. sci-hub.st The carbon of the methyl group will have a characteristic signal at a high field. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all signals and confirms the connectivity of the atoms within the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Aryl-1H-pyrazole Analogues

| Nucleus | Chemical Shift Range (ppm) | Notes | Reference |

|---|---|---|---|

| ¹H | |||

| Pyrazole N-H | Variable (often broad) | Dependent on solvent and concentration | researchgate.net |

| Pyrazole C-H | ~7.96 (singlet) | For the H5 proton | rsc.org |

| Aromatic C-H | 7.00 - 8.10 | Complex multiplets | rsc.orgsci-hub.st |

| Methyl C-H | ~2.3 | Singlet | - |

| ¹³C | |||

| Pyrazole C3/C5 | 130 - 155 | rsc.orgsci-hub.st | |

| Pyrazole C4 | 100 - 120 | rsc.orgsci-hub.st | |

| Aromatic C | 120 - 140 | rsc.orgsci-hub.st |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular formula, C₁₀H₁₀N₂. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrazole derivatives often involves the cleavage of the bonds connecting the substituent groups to the pyrazole ring. For 4-aryl-pyrazoles, common fragmentation pathways may include the loss of the aryl group or parts of it, as well as fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. rsc.org

X-ray Crystallography Studies for Solid-State Structure Determination

The conformation of this compound is largely defined by the dihedral angle between the pyrazole ring and the 2-methylphenyl ring. Due to steric hindrance from the ortho-methyl group, a non-planar conformation is expected, where the two rings are twisted relative to each other. nih.gov In analogous structures, such as 1-(2,4-dinitrophenyl)-3-(4-methylphenyl)-1H-4-phenylsulfanyl-1H-pyrazole, the dihedral angles between the pyrazole ring and the attached aromatic rings are significant, indicating a twisted conformation. nih.gov For example, in one reported structure, the dihedral angles between the pyrazole ring and the pendant aromatic rings were found to be 26.18° and 41.12°. nih.gov Similarly, in a 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole derivative, the dihedral angle between the 2-methylphenyl ring and the pyrazole ring was 31.82°. jst.go.jp

In the crystalline state, molecules of this compound are held together by a network of intermolecular interactions. The most significant of these is typically hydrogen bonding involving the N-H group of the pyrazole ring. nih.gov The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of another pyrazole molecule can act as an acceptor, leading to the formation of dimers, trimers, or infinite chains (catemers). nih.govnih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions are also observed, where a C-H bond from one molecule interacts with the π-electron system of an aromatic ring on a neighboring molecule. jst.go.jp π-π stacking interactions between the aromatic pyrazole and phenyl rings also play a crucial role in stabilizing the crystal packing. nih.gov These stacking interactions can occur in a parallel or offset fashion.

Table 3: Common Intermolecular Interactions in Pyrazole Analogues

| Interaction Type | Description | Typical Distance/Geometry | Reference |

|---|---|---|---|

| N-H···N Hydrogen Bond | Between the N-H donor of one pyrazole and the N acceptor of another. | N···N distance ~2.8-3.0 Å | nih.gov |

| C-H···O Hydrogen Bond | Between a C-H donor and an oxygen acceptor (if present). | H···O distance ~2.5 Å | jst.go.jp |

| π-π Stacking | Between aromatic rings (pyrazole and/or phenyl). | Centroid-centroid distance ~3.4-3.8 Å | nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This approach partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed and quantitative understanding of the forces holding the molecules together in the solid state can be achieved. For this compound and its analogues, this analysis provides critical insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

A complementary tool to the 3D Hirshfeld surface is the 2D fingerprint plot. This plot is a histogram of di versus de and provides a summary of all intermolecular contacts in the crystal. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, and the relative area under these regions corresponds to the proportion of that contact type on the molecular surface.

In the study of pyrazole derivatives, Hirshfeld surface analysis reveals the significant role of various weak interactions in stabilizing the crystal packing. For instance, in the analogue 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, a detailed Hirshfeld surface analysis was conducted to quantify the supramolecular interactions. jst.go.jpresearchgate.net The analysis indicated that the most significant contributions to the crystal packing arise from H···H, H···C/C···H, and H···Cl/Cl···H interactions. jst.go.jpresearchgate.net The predominance of H···H interactions is a common feature in organic molecules rich in hydrogen atoms.

The quantitative contributions of the most significant intermolecular contacts for this analogue are presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| H···C/C···H | 35.0 |

| H···Cl/Cl···H | 12.0 |

Similarly, for another analogue, 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Hirshfeld surface analysis also highlighted the prevalence of contacts involving hydrogen atoms. diva-portal.org In this case, the major intermolecular contacts contributing to the Hirshfeld surfaces were O···H, C···H, and H···H interactions. diva-portal.org

The quantified intermolecular contacts for this compound are detailed in the following table.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 50.7 |

| C···H | 28.1 |

| O···H | 11.3 |

| N···H | 8.4 |

| O···O | 1.0 |

| O···C | 0.4 |

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or higher, to perform these calculations. nih.gov

Optimized Molecular Geometry and Parameters

The first step in a computational study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For 4-(2-methylphenyl)-1H-pyrazole, this process would determine the precise bond lengths, bond angles, and dihedral (torsional) angles.

A key parameter would be the dihedral angle between the pyrazole (B372694) ring and the 2-methylphenyl (o-tolyl) ring. This angle dictates the degree of planarity and conjugation between the two ring systems, which in turn influences the electronic properties of the molecule. Due to potential steric hindrance from the ortho-methyl group, it is expected that the two rings would not be perfectly coplanar. The optimization would provide quantitative values for all geometric parameters, which can be compared with experimental data from techniques like X-ray crystallography if available. uomphysics.net

Interactive Table: Predicted Key Geometric Parameters for this compound Note: The following data is hypothetical and serves as an illustration of typical results from a DFT calculation. Specific values would need to be calculated using quantum chemistry software.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For pyrazole derivatives, the HOMO is often distributed across the pyrazole ring and the attached phenyl group. nih.gov

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is typically located over the aromatic systems. nih.gov

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap suggests the molecule is more reactive.

For this compound, the analysis would involve visualizing the electron density distribution of these orbitals and calculating their energy levels.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring.

Green Regions : Represent neutral or weakly polarized areas.

The MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species. nih.gov

Quantum Chemical Descriptors and Global Reactivity Parameters

From the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov

Electronic Chemical Potential, Chemical Hardness, and Electrophilicity Index

These parameters are defined based on the energies of the frontier orbitals:

Electronic Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential suggests greater reactivity.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. nih.gov

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.

Interactive Table: Calculated Quantum Chemical Descriptors Note: This table presents typical ranges and interpretations for pyrazole derivatives. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time at a given temperature. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, an MD simulation could be used to:

Explore Conformational Space : Analyze the rotation around the single bond connecting the pyrazole and phenyl rings. This would reveal the range of accessible dihedral angles and the energy barriers between different conformations.

Assess Structural Stability : By running the simulation over several nanoseconds, one can observe the stability of the molecular structure, including the planarity of the rings and the integrity of its bond lengths and angles under thermal motion.

Study Intermolecular Interactions : In a simulation box with multiple molecules or solvent, MD can be used to study how molecules of this compound interact with each other or with solvent molecules, providing insights into its aggregation behavior and solubility.

MD simulations are particularly valuable for understanding how the molecule behaves in a more realistic, dynamic environment, such as in solution, which complements the gas-phase or implicit solvent models often used in DFT. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of pyrazole derivatives, a QSAR model would be developed to predict their activity against a specific biological target.

The general process involves:

Data Set Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Descriptor Calculation: Various physicochemical, topological, and electronic properties, known as molecular descriptors, are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to create a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on a series of pyrazole derivatives might yield a model that indicates the importance of specific structural features for their activity. For instance, the presence and position of a methyl group on the phenyl ring could be identified as a significant factor influencing the compound's potency.

Table 1: Hypothetical QSAR Model Parameters for a Series of Pyrazole Derivatives

| Parameter | Value | Description |

| R² | > 0.6 | Coefficient of determination, indicating the goodness of fit. |

| Q² | > 0.5 | Cross-validated R², indicating the predictive ability of the model. |

| F-test | High value | Statistical significance of the regression model. |

| p-value | < 0.05 | Probability value indicating the significance of the results. |

This table represents typical parameters for a valid QSAR model and is for illustrative purposes only, as no specific model for this compound has been found.

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the potential of a compound to become a viable drug. Various computational models are used to estimate these properties for a molecule like this compound.

Key ADME parameters that would be predicted include:

Absorption: Oral bioavailability and intestinal absorption are estimated based on properties like lipophilicity (logP), molecular weight, and polar surface area.

Distribution: The ability of the compound to distribute into different tissues, including crossing the blood-brain barrier, is predicted.

Metabolism: The likelihood of the compound being metabolized by cytochrome P450 enzymes is assessed.

Excretion: The probable route and rate of elimination from the body are estimated.

These predictions are often guided by established rules such as Lipinski's Rule of Five, which helps in evaluating the "drug-likeness" of a compound.

Table 2: Predicted ADME Properties for a Hypothetical Pyrazole Derivative

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 | < 500 g/mol |

| LogP | < 5 | -0.4 to +5.6 |

| H-bond Donors | < 5 | ≤ 5 |

| H-bond Acceptors | < 10 | ≤ 10 |

| Oral Bioavailability | High | High |

This table illustrates the type of data generated in an in silico ADME study and is not based on actual data for this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This technique provides insights into the binding mode and affinity of the ligand.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared for the docking simulation.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key interactions.

Binding Site Analysis and Interaction Energies

Following a molecular docking simulation, a detailed analysis of the binding site would be performed. This involves identifying the key amino acid residues of the protein that interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are characterized.

The interaction energies between the ligand and the protein are calculated to quantify the strength of the binding. A lower binding energy generally indicates a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking Results for a Pyrazole Derivative

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR22, LEU83, VAL37 |

| Hydrogen Bonds | 1 with TYR22 |

| Hydrophobic Interactions | LEU83, VAL37 |

This table is a representative example of molecular docking results and does not reflect actual data for this compound.

Medicinal Chemistry and Biological Activity Investigations of 4 2 Methylphenyl 1h Pyrazole Derivatives

General Overview of Pharmacological Potential of Pyrazole (B372694) Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. tandfonline.comrsc.orgnih.gov This "privileged scaffold" is a key component in numerous approved drugs and naturally occurring bioactive compounds, demonstrating its versatility in drug design. tandfonline.comrroij.com The significance of the pyrazole core has grown substantially, with a notable increase in the number of pyrazole-containing drugs in the last decade. tandfonline.com These compounds are instrumental in treating a wide array of diseases, from various cancers to viral infections and cardiovascular conditions. tandfonline.com

The chemical properties of the pyrazole ring, including its ability to engage in hydrogen bonding and its aromatic character, allow for diverse interactions with biological targets. rroij.commdpi.com The substitution pattern on the pyrazole ring plays a crucial role in determining its pharmacological activity, allowing for the fine-tuning of compounds to achieve desired therapeutic effects. rroij.commdpi.com The N-unsubstituted pyrazole ring, for instance, can act as both a hydrogen bond donor and acceptor, a feature that can be modulated by substitution at the nitrogen atom. mdpi.com

Pyrazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including:

Anti-inflammatory mdpi.commdpi.com

Antimicrobial mdpi.comeurekaselect.com

Antiviral

Analgesic nih.gov

Anticonvulsant

The adaptability of the pyrazole scaffold allows medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, making it a continuing focus of research in the quest for new and improved therapeutic agents. rroij.comresearchgate.net

Exploration of Diverse Biological Target Interactions and Modulating Activities

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets, including enzymes and receptors, and to modulate various cellular processes and biological pathways. tandfonline.comrsc.orgmdpi.com

Enzyme Inhibition Studies

Pyrazole-based compounds have been extensively studied as inhibitors of various enzymes critical in disease pathogenesis. mdpi.com

Cyclooxygenase-2 (COX-2): Many pyrazole derivatives have been developed as selective COX-2 inhibitors, which are crucial in managing inflammation and pain with a potentially better gastrointestinal safety profile than non-selective NSAIDs. mdpi.com

Monoamine Oxidase-A (MAO-A): Certain pyrazole derivatives have shown inhibitory activity against MAO-A, an enzyme involved in the metabolism of neurotransmitters, suggesting their potential in treating depression and other neurological disorders.

Kinases: The pyrazole scaffold is a key feature in numerous protein kinase inhibitors used in targeted cancer therapy. mdpi.com These compounds can inhibit the activity of kinases like Aurora kinases, MAPK, B-raf, JAK, and others, which are often overexpressed or mutated in cancer cells, thereby blocking signaling pathways that promote tumor growth and survival. mdpi.com

Receptor Ligand Activity

The interaction of pyrazole derivatives with various receptors is another important aspect of their pharmacological profile. rsc.org

H2-Receptor: Some pyrazole-based compounds have been investigated for their ability to act as ligands for histamine (B1213489) H2 receptors, which could have implications for regulating gastric acid secretion.

Estrogen Receptor: The potential for pyrazole derivatives to interact with estrogen receptors has been explored, suggesting a possible role in hormone-dependent diseases.

Mechanisms of Cellular Activity

At the cellular level, pyrazole derivatives can exert their effects through various mechanisms.

Induction of Apoptosis: A significant mechanism of action for many anticancer pyrazole compounds is the induction of programmed cell death, or apoptosis, in cancer cells.

Inhibition of Proliferation: By targeting key molecules in cell cycle progression, pyrazole derivatives can inhibit the uncontrolled proliferation of cancer cells.

Investigation of Biological Pathway Modulation

The broad biological effects of pyrazole derivatives are often a result of their ability to modulate complex biological pathways. By inhibiting key enzymes or interacting with specific receptors, these compounds can influence signaling cascades that are dysregulated in various diseases, including cancer and inflammatory conditions. mdpi.com

Structure-Activity Relationship (SAR) Studies of 4-(2-methylphenyl)-1H-pyrazole Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. tandfonline.com These studies involve systematically modifying different parts of the molecule and observing the resulting changes in pharmacological effects. rroij.com

Key areas of modification and their impact on activity include:

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the 2-methylphenyl ring can significantly affect the compound's potency and selectivity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its binding affinity to a target.

Linker Modifications: In more complex derivatives, the nature of any linker connecting the this compound core to other chemical moieties is also a key determinant of biological activity. The length, flexibility, and chemical nature of the linker can influence how the molecule fits into the binding site of a target protein.

Through detailed SAR studies, medicinal chemists can identify the key structural features required for optimal activity and selectivity, guiding the design of more potent and effective therapeutic agents based on the this compound scaffold. tandfonline.com

Impact of Substituent Variation on Biological Activity

The biological activity of pyrazole-containing compounds is profoundly influenced by the electronic and steric properties of substituents attached to the heterocyclic core. pjoes.com Structure-activity relationship (SAR) studies on various pyrazole series have established several key principles.

For instance, in the context of anti-inflammatory agents, the introduction of specific groups on the phenyl rings of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives was found to significantly modulate activity. nih.gov Generally, electron-donating groups and halogens on the phenyl rings tend to enhance anti-inflammatory effects, while electron-withdrawing groups like nitro functions may diminish activity. japsonline.com

In the development of meprin inhibitors, a class of metalloproteases, substitutions on 3,5-diphenylpyrazole (B73989) derivatives demonstrated clear SAR trends. The introduction of acidic moieties, such as carboxyphenyl groups, was shown to increase activity against meprin β. nih.gov The position of these acidic groups was also critical, with meta-substitution being particularly favorable. nih.gov Further exploration using bioisosteres of carboxylic acid generally led to an improvement in activity against meprin β. nih.gov

The size and nature of the substituent also play a crucial role. In one study on meprin inhibitors, replacing a phenyl group at the 3(5)-position with smaller residues like methyl or benzyl (B1604629) groups decreased inhibitory activity, whereas a bulkier cyclopentyl moiety maintained a similar level of potency. nih.gov This highlights the importance of the substituent's shape and volume in fitting into the target's binding pocket.

While a detailed SAR table for this compound is not available, the table below summarizes general trends observed for other pyrazole derivatives, illustrating how substituent changes can impact biological outcomes.

| Scaffold/Series | Substituent Variation | Observed Impact on Biological Activity |

| 1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | Introduction of various substituents on the phenyl ring. | Compound 3k, with specific substitutions, showed potent anti-inflammatory and MAO-B inhibitory activity. nih.gov |

| 3,5-Diphenylpyrazole Derivatives | Introduction of acidic carboxyphenyl groups. | Increased inhibitory activity against meprin β, with meta-substitution being optimal. nih.gov |

| 3,5-Diphenylpyrazole Derivatives | Replacement of a phenyl group with methyl, benzyl, or cyclopentyl. | Methyl and benzyl groups decreased activity, while the cyclopentyl group maintained it, indicating steric sensitivity. nih.gov |

| Pyrazole-based Compounds | General observations. | Electron-donating groups often enhance anti-inflammatory activity, while electron-withdrawing groups can reduce it. japsonline.com |

Rational Design Strategies for Enhanced Activity

Rational drug design utilizes computational chemistry to create novel compounds with improved therapeutic potential. researchgate.net This approach is particularly valuable for heterocyclic scaffolds like pyrazole. Molecular docking, a key tool in rational design, predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govalrasheedcol.edu.iq

For example, molecular docking studies have been used to identify pyrazole derivatives as potential inhibitors of protein targets involved in cancer, such as VEGFR-2, Aurora A, and CDK2. nih.gov In one such study, certain pyrazole-thiadiazole derivatives showed minimum binding energy and good inhibition constants, providing a theoretical basis for their synthesis as potential cancer inhibitors. nih.gov The design process often involves creating hybrid molecules that combine the pharmacophoric features of different known active compounds. This "molecular hybridization" has been used to develop novel pyrazole-indole hybrids as potent anticancer agents. semanticscholar.org

In the design of new tubulin polymerization inhibitors, a strategy for cancer therapy, pyrazole-linked chalcone (B49325) conjugates were designed and synthesized. mdpi.com Molecular docking was employed to confirm that these new molecules could effectively bind to the colchicine-binding site of tubulin, a key mechanism for their anticancer activity. mdpi.com The design process often starts with a known active compound or pharmacophore, which is then modified to enhance its properties.

Another strategy involves using computational methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This in silico analysis helps to eliminate compounds with poor pharmacokinetic profiles early in the drug discovery process, saving time and resources.

Key rational design strategies applicable to pyrazole derivatives include:

Structure-Based Drug Design: Using the 3D structure of the target protein to design molecules that fit perfectly into the binding site. Molecular docking simulations are central to this approach. nih.govnih.gov

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules that contain these features in the correct spatial arrangement.

Molecular Hybridization: Combining two or more different pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. semanticscholar.org

In Silico ADMET Prediction: Using computational models to evaluate the drug-likeness and pharmacokinetic properties of new designs before their synthesis. nih.gov

These strategies provide a powerful framework for developing novel pyrazole-based therapeutic agents with enhanced potency and selectivity.

Chemo-sensing Applications and Sensing Mechanisms (e.g., metal ion detection)

The pyrazole scaffold is a versatile platform for the development of chemosensors, which are molecules designed to detect specific ions or molecules. nih.gov Pyrazole derivatives have been successfully employed as colorimetric and fluorescent sensors for a variety of analytes, most notably heavy and transition metal ions. nih.govmdpi.com The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, and this binding event can be engineered to produce a measurable optical signal, such as a change in color or fluorescence. nih.gov

A common strategy involves creating "turn-on" or "turn-off" fluorescent sensors. In a "turn-on" sensor, the molecule is initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte, a photophysical process like the blocking of photoinduced electron transfer (PET) occurs, leading to a significant increase in fluorescence intensity. nih.gov Conversely, a "turn-off" sensor's fluorescence is quenched upon binding to the analyte. researchgate.net

For instance, a pyrazole-based sensor was designed to selectively detect Zn²⁺ and Cd²⁺. nih.govsemanticscholar.org Another derivative showed a 30-fold increase in fluorescence intensity specifically in the presence of Fe³⁺, allowing for its sensitive detection with a limit of detection (LoD) of 0.025 μM. nih.govsemanticscholar.org The sensing mechanism often involves chelation, where the pyrazole nitrogen atoms and other nearby functional groups form a stable complex with the metal ion. This complexation alters the electronic properties of the molecule, resulting in the observed change in the optical signal.

Similarly, pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, have been developed as colorimetric sensors. One such sensor demonstrated a visible color change and a shift in its UV-vis absorbance spectrum in the presence of Fe³⁺, Sn²⁺, and Al³⁺, indicating its potential for the optical detection of these cations. mdpi.com

The table below summarizes the performance of several recently developed pyrazole-based chemosensors for metal ion detection.

| Sensor Type | Target Ion(s) | Sensing Mechanism | Signal Change | Limit of Detection (LoD) |

| Pyrazole-based fluorescent sensor | Zn²⁺ | Chelation-induced fluorescence enhancement | ~20-fold increase in fluorescence ("turn-on") | 0.0319 µM |

| Pyrazole-based fluorescent sensor | Cd²⁺ | Chelation-induced fluorescence enhancement | ~2.5-fold increase in fluorescence ("turn-on") | Not specified |

| Pyrazole-based fluorescent sensor | Fe³⁺ | Chelation-induced fluorescence quenching | 30-fold increase in fluorescence ("turn-on") for Fe³⁺ over Fe²⁺ | 0.025 µM |

| Pyrazoline-based fluorescent sensor | Cd²⁺ | Fluorescence quenching | "Turn-off" signal | 0.09 µM |

| Pyrazolone-based optical chemosensor | Fe³⁺, Sn²⁺, Al³⁺ | Colorimetric change and bathochromic shift | Visible color change | Not specified |

Data compiled from multiple sources. nih.govsemanticscholar.orgmdpi.comresearchgate.net

These examples demonstrate the significant potential of the pyrazole core structure, which is central to this compound, in the design of highly sensitive and selective chemosensors for environmental and biological monitoring. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(2-methylphenyl)-1H-pyrazole

Academic research specifically focused on this compound is not extensively documented in publicly available literature. However, based on the well-established chemistry of the pyrazole (B372694) scaffold, several key findings can be inferred. Pyrazoles are a significant class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.govresearchgate.net Their unique chemical structure imparts a wide range of pharmacological activities. nih.govnih.gov

The synthesis of pyrazole derivatives is a well-explored area, with the primary method being the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.commdpi.com Variations of this method, including the use of α,β-unsaturated carbonyl compounds, allow for the creation of diverse substituted pyrazoles. mdpi.com Modern synthetic approaches often employ microwave-assisted synthesis, green chemistry principles, and nano-catalysts to improve efficiency and yield. researchgate.netmdpi.com

The chemical properties of the pyrazole ring are central to its utility. It can act as both a hydrogen bond donor (at the N-1 position) and an acceptor (at the N-2 position), facilitating interactions with biological targets. nih.gov The pyrazole ring is also considered an aryl bioisostere, meaning it can substitute an aryl group in a molecule while improving properties like solubility and lipophilicity. nih.gov However, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can present challenges in synthesis and purification due to issues with regioselectivity. nih.govnih.gov

The applications of pyrazole derivatives are vast, particularly in medicinal chemistry where they form the core of numerous approved drugs with anti-inflammatory, anticancer, and antipsychotic properties. nih.govmdpi.com In materials science, the conjugated system of pyrazoles leads to unique photophysical properties, making them candidates for developing sensors and other organic materials. mdpi.com

Table 1: General Academic Findings on the Pyrazole Scaffold

| Category | Key Findings | References |

| Synthesis | Primarily synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. Modern methods include microwave-assisted and catalyst-based approaches for improved efficiency and regioselectivity. | researchgate.netmdpi.commdpi.com |

| Chemical Properties | Aromatic five-membered heterocycle. Exhibits tautomerism when unsymmetrically substituted. Acts as both a hydrogen bond donor and acceptor. | nih.govnih.govnih.gov |

| Biological Activity | The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, antiviral, and antimicrobial activities. | nih.govmdpi.comnih.gov |

| Material Science | Conjugated pyrazole derivatives can possess unique photophysical properties, making them useful for developing sensors and organic electronic materials. | mdpi.com |

Identification of Promising Avenues for Further Academic Exploration

While direct research on this compound is limited, its structure suggests several promising avenues for future academic investigation, drawing from the broader potential of pyrazole derivatives.

Medicinal Chemistry: A primary area of exploration would be the synthesis and evaluation of this compound and its derivatives as novel therapeutic agents. Given the prevalence of pyrazoles in drug discovery, this compound could be a scaffold for developing inhibitors of various enzymes, such as kinases, which are often implicated in cancer. nih.govnih.gov Research could focus on creating a library of related compounds and screening them for activity against various cancer cell lines and other disease targets. nih.gov

Materials Science: The photophysical properties of this compound could be investigated. The introduction of the 2-methylphenyl group may influence the molecule's fluorescence and conjugation properties. mdpi.com This could lead to applications in the development of novel organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. mdpi.com

Catalysis: Pyrazole derivatives can act as ligands in coordination chemistry. Future research could explore the use of this compound to form complexes with various transition metals. nih.gov These complexes could then be tested for their catalytic activity in a range of organic transformations, potentially leading to new and more efficient synthetic methods. rsc.org

Table 2: Potential Research Directions for this compound

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Development of kinase inhibitors for cancer therapy. | The pyrazole core is a known scaffold for potent kinase inhibitors. nih.govnih.gov |

| Synthesis of novel antimicrobial or antiviral agents. | Pyrazole derivatives have a broad spectrum of pharmacological activities. nih.govmdpi.com | |

| Materials Science | Creation of new fluorescent materials or chemical sensors. | The conjugated system of pyrazoles can lead to useful photophysical properties. mdpi.com |

| Catalysis | Use as a ligand for transition-metal catalysts. | Pyrazole derivatives can coordinate with metals to create catalytically active complexes. nih.govrsc.org |

Challenges and Opportunities in Pyrazole Derivative Research

The study of pyrazole derivatives, including this compound, presents both challenges and significant opportunities for scientific advancement.

Challenges:

Regioselectivity: A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. nih.gov The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of isomers, which can be difficult to separate and characterize. nih.gov

Functionalization: While numerous methods exist for synthesizing the pyrazole core, the direct functionalization of the pyrazole ring can be challenging. rsc.orgacs.org Developing new methods for the selective C-H functionalization of pyrazoles is an ongoing area of research. rsc.org

Toxicity and Metabolism: For medicinal chemistry applications, a key challenge is understanding the in vivo metabolic pathways and potential toxicity of new pyrazole derivatives. nih.gov This requires extensive biological testing and can be a barrier to drug development.

Opportunities:

Green Chemistry: There is a growing opportunity to develop more environmentally friendly methods for pyrazole synthesis. researchgate.netias.ac.in This includes the use of water as a solvent, solvent-free reaction conditions, and recyclable catalysts to reduce the environmental impact of chemical synthesis. mdpi.com

Computational Chemistry: Advances in computational chemistry provide an opportunity to predict the properties and biological activity of new pyrazole derivatives before they are synthesized. researchgate.net This can help to guide research efforts and reduce the time and cost associated with drug discovery and materials development.

Multicomponent Reactions: The use of multicomponent reactions (MCRs) offers an efficient and atom-economical way to synthesize complex pyrazole derivatives in a single step. mdpi.comnih.gov Further development of MCRs for pyrazole synthesis is a significant opportunity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(2-methylphenyl)-1H-pyrazole derivatives?

Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions, Suzuki-Miyaura couplings, or click chemistry. For example:

- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives are reacted under reflux with acetic acid/ethanol mixtures to form pyrazole cores, followed by purification via silica gel chromatography .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole or other substituents, as seen in the synthesis of hybrid pyrazole-triazole compounds (e.g., using THF/water solvent systems at 50°C for 16 hours) .

- Functionalization : Post-synthetic modifications, such as tosylation or trifluoromethylation, are performed using electrophilic reagents under inert atmospheres .

Basic: Which analytical techniques are critical for structural validation of this compound derivatives?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry, with aromatic protons typically appearing in δ 6.5–8.5 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing using tools like SHELXL and ORTEP-3 for refinement and visualization .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm in carboxylic acid derivatives) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer:

DFT calculations (e.g., using B3LYP/6-311++G(d,p)) model:

- Electron Density Distribution : Maps HOMO-LUMO gaps to predict reactivity sites .

- Hydrogen Bonding Interactions : Quantifies interaction energies between pyrazole NH groups and acceptors (e.g., O or N atoms), correlating with crystallographic data .

- Charge Transfer : Analyzes substituent effects (e.g., electron-withdrawing groups like CF) on aromaticity and dipole moments .

Validation against experimental UV-Vis or X-ray data resolves discrepancies in predicted vs. observed geometries .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., NH proton exchange rates) .

- Temperature-Dependent Crystallography : Captures conformational changes at low temperatures .

- Computational Refinement : Tools like PLATON check for missed symmetry or disorder in crystallographic models .

For example, conflicting NMR and X-ray data for pyrazole NH positions may indicate polymorphism, requiring PXRD validation .

Advanced: What role do hydrogen bonding patterns play in the crystal engineering of pyrazole derivatives?

Answer:

Hydrogen bonds (e.g., N–H⋯O or O–H⋯N) dictate supramolecular assembly:

- Graph Set Analysis : Classifies motifs (e.g., rings) to predict stability and solubility .

- Packing Efficiency : Methoxy or hydroxy substituents enhance intermolecular interactions, as seen in dihedral angles (16–52°) between aromatic rings .

- Co-crystallization : Co-formers like carboxylic acids can modify hydrogen bond networks for tailored material properties .

Advanced: How are reaction conditions optimized for high-yield synthesis of substituted pyrazoles?

Answer:

Key factors include:

- Catalyst Screening : Copper(I) salts (e.g., CuSO/sodium ascorbate) improve click chemistry yields (60–95%) .

- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Temperature Control : Reflux (100–120°C) accelerates cyclocondensation but may require inert atmospheres to prevent oxidation .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.